Z-GLN-GLY-OH

Description

The exact mass of the compound (S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(22)17-8-13(20)21)18-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,22)(H,18,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUXAAOTONMPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307079, DTXSID201216286 |

Source

|

| Record name | Z-Gln-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2718-40-3, 6610-42-0 |

Source

|

| Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC186901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gln-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-GLN-GLY-OH (CAS 6610-42-0): A Comprehensive Technical Guide for Advanced Biochemical Applications

This guide provides an in-depth technical overview of N-α-Carbobenzoxy-L-glutaminyl-glycine (Z-GLN-GLY-OH), a critical dipeptide for researchers in enzymology, peptide chemistry, and drug development. Moving beyond a simple cataloging of properties, this document elucidates the causality behind its applications, offering field-proven insights into its use as a premier enzyme substrate and a versatile synthetic building block.

Core Molecular Identity and Physicochemical Profile

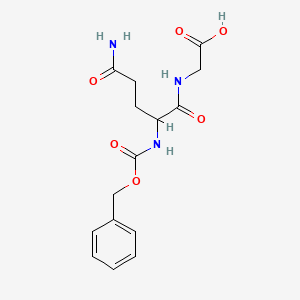

This compound is a synthetic dipeptide where the N-terminus of a glutaminyl-glycine sequence is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is fundamental to its utility, preventing unwanted side reactions of the α-amino group while allowing the γ-carboxamide of the glutamine residue or the C-terminal carboxyl group to be selectively targeted in enzymatic and chemical reactions.[2][3]

Structural Representation:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 6610-42-0 | [4][5] |

| Molecular Formula | C₁₅H₁₉N₃O₆ | [5] |

| Molecular Weight | 337.33 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 131 - 132 °C | [5] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water. Soluble up to 50 mM in aqueous buffers. | [1][5][6] |

| Storage Temperature | -20°C | [1][5] |

| Purity (Typical) | >95% by HPLC | [6] |

Synthesis and Quality Control

Rationale for Synthetic Strategy

The synthesis of this compound is a classic example of solution-phase peptide synthesis. The strategy hinges on the orthogonal protection of functional groups. The N-terminal α-amino group of L-glutamine is protected by the carbobenzoxy (Z) group, which is stable under the conditions required for peptide bond formation but can be removed under mild hydrogenolysis conditions.[3] This allows for the specific activation of the α-carboxyl group of Z-Gln-OH for coupling with the free amino group of glycine.

Representative Solution-Phase Synthesis Protocol

While multiple coupling reagents can be employed, the following protocol outlines a common approach using a carbodiimide-based activator like Dicyclohexylcarbodiimide (DCC) in conjunction with an additive like N-hydroxysuccinimide (NHS) to minimize racemization.

Core Principle: This is a two-step process. First, Z-Gln-OH is activated by forming a highly reactive NHS ester. Second, this active ester reacts with glycine to form the desired dipeptide.

Step-by-Step Methodology:

-

Activation of Z-Gln-OH:

-

Dissolve Z-Gln-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dropwise while stirring.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

-

Coupling with Glycine:

-

In a separate flask, dissolve Glycine (1.2 equivalents) in a basic aqueous solution (e.g., 1M sodium bicarbonate) to deprotonate the amino group.

-

Filter the reaction mixture from Step 1 to remove the DCU precipitate.

-

Slowly add the filtered solution containing the Z-Gln-OSu active ester to the glycine solution.

-

Maintain the pH of the reaction mixture around 8-9 by adding a base as needed.

-

Stir the reaction vigorously at room temperature for 4-6 hours.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent like ethyl acetate.[7]

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.[7]

-

Caption: Workflow for the solution-phase synthesis of this compound.

Analytical Quality Control: HPLC

Purity assessment is critical. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing the final product and intermediates.[8]

Rationale for Method: RP-HPLC separates molecules based on hydrophobicity.[9] The Z-group confers significant hydrophobicity to the dipeptide, allowing for excellent retention and separation on a C18 column. A gradient elution is employed, starting with a high aqueous mobile phase concentration to retain the peptide, followed by an increasing organic solvent concentration to elute it.[9][10]

Representative HPLC Method Parameters:

| Parameter | Specification | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard for peptide separations due to its hydrophobic stationary phase.[11] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[11] |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the organic modifier used to elute the peptide. |

| Gradient | 5% to 65% B over 20 minutes | A shallow gradient ensures good resolution of the product from starting materials and by-products.[10] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[11] |

| Detection | UV at 214 nm and 254 nm | The peptide bond absorbs strongly around 214 nm. The Z-group's benzene ring allows for detection at 254 nm.[12] |

| Purity Standard | >95% | A common purity requirement for biochemical reagents.[6] |

Core Application: Transglutaminase (TGase) Activity Assays

The primary and most significant application of this compound is as a γ-glutamyl donor substrate for quantifying the activity of transglutaminases (TGases).[1][6] TGases are enzymes that catalyze the post-translational modification of proteins by forming an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.

The Hydroxamate Assay: A Classic Colorimetric Method

The foundational method for measuring TGase activity using this compound was established by Folk and Cole.[13] This assay cleverly exploits the enzyme's mechanism in a system that produces a readily detectable colored product.

Mechanism of Action: In the presence of TGase, the γ-carboxamide of the glutamine residue in this compound is transferred to an amine donor. When hydroxylamine is used as the amine donor, a stable γ-glutamyl hydroxamate product is formed. This hydroxamate product, upon chelation with ferric ions (Fe³⁺) in an acidic solution, forms a distinct reddish-purple complex that can be quantified spectrophotometrically at approximately 525 nm.[14]

Caption: Principle of the TGase hydroxamate assay.

In-Depth Experimental Protocol: Hydroxamate Assay

This protocol is a self-validating system, incorporating controls to ensure that the measured activity is directly attributable to the enzyme.

Reagents and Materials:

-

This compound stock solution (e.g., 100 mM in buffer).

-

Hydroxylamine hydrochloride solution (e.g., 2 M, pH adjusted to 6.0).

-

Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM CaCl₂.

-

Transglutaminase enzyme preparation.

-

Stopping Reagent: 15% Trichloroacetic Acid (TCA) containing 5% FeCl₃.

-

96-well microplate and spectrophotometer.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture. For a final volume of 100 µL:

-

50 µL Assay Buffer

-

10 µL this compound stock (Final conc: 10 mM)

-

20 µL Hydroxylamine solution (Final conc: 400 mM)

-

10 µL Water or buffer

-

-

Controls (Critical for Trustworthiness):

-

No-Enzyme Control: Replace the enzyme solution with buffer. This accounts for any non-enzymatic hydroxamate formation.

-

No-Substrate Control: Replace the this compound solution with buffer. This confirms the enzyme requires the substrate to produce a signal.

-

-

Initiate Reaction: Add 10 µL of the TGase enzyme solution to the reaction mixtures (and buffer to the 'No-Enzyme' control). Mix gently.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes). The time should be chosen to ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of the acidic FeCl₃ Stopping Reagent. This simultaneously stops the enzymatic reaction by lowering the pH and initiates color development.

-

Color Development & Measurement: Allow the color to develop for 5-10 minutes at room temperature. Measure the absorbance at 525 nm.

-

Data Analysis:

-

Subtract the absorbance of the 'No-Enzyme' control from all other readings.

-

Calculate the concentration of the hydroxamate product using a standard curve generated with a known concentration of a hydroxamate standard (e.g., Z-Glutamyl(γ-hydroxamate)-glycine).[14]

-

Enzyme activity is typically expressed in units, where one unit is the amount of enzyme that produces 1.0 µmole of product per minute under the specified conditions.[14]

-

Advanced Applications

Building Block in Peptide Synthesis

Beyond its use as an enzyme substrate, this compound can serve as a dipeptide building block for the synthesis of more complex peptides. The free C-terminal carboxyl group can be activated (e.g., using DCC/NHS as described in Section 2.2) to couple with the N-terminus of another amino acid or peptide fragment. The Z-group on the N-terminus ensures the correct regioselectivity of the coupling reaction.

Chemoenzymatic Synthesis of Neoglycoproteins

A sophisticated application of this compound is in the enzymatic synthesis of N-linked neoglycoproteins.[1] This powerful technique combines chemical synthesis and enzymatic ligation to create custom glycoproteins for research.

Core Principle: Transglutaminase is used to covalently attach an amine-functionalized carbohydrate to the glutamine side chain of this compound. This creates a glycan-dipeptide conjugate that can be further elaborated.

Workflow Overview:

-

Prepare Amine-Functionalized Glycan: A desired oligosaccharide is chemically modified to introduce a primary amine group, often via a spacer arm.

-

Enzymatic Ligation: The amine-functionalized glycan is incubated with this compound in the presence of transglutaminase. The TGase catalyzes the formation of an isopeptide bond between the glycan's primary amine and the γ-carboxamide of the glutamine residue in the dipeptide.

-

Purification and Further Use: The resulting neoglycopeptide is purified and can then be used as a building block in solid-phase or solution-phase peptide synthesis to incorporate the glycan at a specific site within a larger peptide sequence.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related protected amino acids and dipeptides provide a strong basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]

-

Inhalation: Avoid generating and inhaling dust. If dust is formed, use a local exhaust or work in a fume hood.[15][16]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place. Recommended storage is at -20°C for long-term stability.[1][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 6610-42-0) is far more than a simple dipeptide. Its carefully designed chemical structure, featuring a stable N-terminal protecting group, makes it an invaluable tool for the precise study of transglutaminase activity. The classic hydroxamate assay, built around this substrate, remains a robust and reliable method in enzymology. Furthermore, its utility as a building block in both traditional peptide synthesis and advanced chemoenzymatic strategies for creating neoglycoproteins underscores its versatility and importance in modern biochemical research and drug discovery. Understanding the principles behind its synthesis, purification, and application allows researchers to leverage this reagent to its full potential, ensuring data integrity and advancing scientific inquiry.

References

-

LookChem. (n.d.). Cas 6610-42-0, this compound. Retrieved February 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.

-

PeptaNova GmbH. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

- Zedira GmbH. (n.d.). Z018 - Product Data Sheet.

- Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved February 7, 2026, from a general peptide synthesis chapter.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved February 7, 2026, from [Link]

- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

-

Humana Press. (n.d.). HPLC of Peptides and Proteins. In M.-I. Aguilar (Ed.), Methods in Molecular Biology, vol. 251. Retrieved February 7, 2026, from [Link]

-

Zhu, J., et al. (2022). Transglutaminase-Catalyzed Bottom-Up Synthesis of Polymer Hydrogel. Frontiers in Bioengineering and Biotechnology. Retrieved February 7, 2026, from [Link]

-

Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 7, 2026, from [Link]

- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 7, 2026, from a technical tip page on peptide analysis.

- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.

- Chemco. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 7, 2026, from a handbook on peptide and protein HPLC.

- Chem-Impex International. (n.d.). This compound Product Page.

- PeptaNova GmbH. (n.d.). This compound Product Page.

-

ResearchGate. (2022, March 22). Transglutaminase-Catalyzed Bottom-Up Synthesis of Polymer Hydrogel. Retrieved February 7, 2026, from [Link]

-

Zedira GmbH. (n.d.). This compound - Assays and Substrates. Retrieved February 7, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6610-42-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Assays and Substrates - Products - Zedira GmbH [zedira.com]

- 7. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 8. This compound › PeptaNova [peptanova.de]

- 9. renyi.hu [renyi.hu]

- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 11. hplc.eu [hplc.eu]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. zedira.com [zedira.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Z-GLN-GLY-OH: Properties, Analysis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Benzyloxycarbonyl-L-glutaminyl-glycine (Z-GLN-GLY-OH), a pivotal dipeptide in biochemical research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering detailed protocols for its analysis and exploring its key applications, with a focus on its role as a substrate for transglutaminase.

Introduction: The Significance of a Protected Dipeptide

This compound is a synthetic dipeptide composed of L-glutamine and glycine, with the N-terminus of the glutamine residue protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in synthetic peptide chemistry, preventing unwanted side reactions at the N-terminus during peptide chain elongation.[1][2] The presence of the Z-group also modulates the solubility and stability of the dipeptide, making it a versatile tool in various biochemical assays and synthetic processes.[3]

Its primary significance lies in its utility as a well-characterized substrate for transglutaminases (TGases), a family of enzymes that catalyze the formation of isopeptide bonds.[4][5] This property has led to its widespread use in assays for quantifying TGase activity and in the enzymatic synthesis of modified proteins, such as neoglycoproteins.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | N-α-CBZ-GLN-GLY, N-Benzyloxycarbonyl-L-glutaminylglycine, Z-L-Glutaminyl-glycine | [6] |

| CAS Number | 6610-42-0 | [6] |

| Molecular Formula | C₁₅H₁₉N₃O₆ | [6] |

| Molecular Weight | 337.33 g/mol | [6] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 131 - 132 °C | [6] |

| Boiling Point (Predicted) | 748.0 ± 60.0 °C | [6] |

| Density (Predicted) | 1.339 g/cm³ | [6] |

| Solubility | Slightly soluble in chloroform, methanol, and water (sonication may be required). Soluble at 50 mg/mL in 1 M NaOH. | [6] |

| Optical Rotation | [α]²⁰/D ~ -3.9° (c=1.1658 in DMF) | [6] |

| pKa (Predicted) | 3.38 ± 0.10 | [6] |

| Storage Temperature | -20°C | [6] |

Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1][2] This methodology allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The Rationale Behind Solid-Phase Peptide Synthesis

SPPS is the preferred method for synthesizing peptides like this compound due to its efficiency and the ease of purification.[8] By anchoring the growing peptide to a solid support, excess reagents and byproducts can be easily removed by simple filtration and washing, driving the coupling and deprotection reactions to completion.[2]

A Generalized Workflow for SPPS of this compound

The synthesis begins with the attachment of the C-terminal amino acid, glycine, to a suitable resin. The N-α-protecting group of the resin-bound glycine is then removed, and the next amino acid, N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), is coupled to the free amino group.

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following cleavage from the resin, the crude peptide is purified using RP-HPLC. This technique separates the target peptide from impurities based on hydrophobicity.[3][9] A C18 column is commonly employed, and the peptide is eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.[3] The elution of the peptide is monitored by UV absorbance at 210-220 nm.[3]

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and structural integrity of this compound, a combination of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where the results from each technique corroborate the others.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone for assessing the purity of this compound. In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The more hydrophobic the molecule, the longer it is retained on the column.

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Sample Preparation: Dissolve this compound in the initial mobile phase composition.

Expected Outcome: A single, sharp peak should be observed, indicating a high degree of purity. The retention time is a characteristic property of the molecule under the specified conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Aromatic protons (Z-group): ~7.3 ppm (multiplet, 5H).

-

CH₂ of Z-group: ~5.1 ppm (singlet, 2H).

-

α-H of Gln: ~4.2-4.4 ppm (multiplet, 1H).

-

CH₂ of Gly: ~3.8-4.0 ppm (doublet, 2H).

-

γ-CH₂ of Gln: ~2.3-2.5 ppm (multiplet, 2H).

-

β-CH₂ of Gln: ~1.9-2.2 ppm (multiplet, 2H).

-

Amide protons (Gln side chain and peptide bond): Broad signals, typically between 6.8-8.5 ppm.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Carbonyl carbons (amide and carboxylic acid): ~170-175 ppm.

-

Aromatic carbons (Z-group): ~127-136 ppm.

-

CH₂ of Z-group: ~67 ppm.

-

α-C of Gln: ~53-55 ppm.

-

α-C of Gly: ~41-43 ppm.

-

γ-C of Gln: ~31-33 ppm.

-

β-C of Gln: ~27-29 ppm.

-

The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve this compound in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Ionization Mode: Positive ion mode.

-

Analysis: Acquire the full scan mass spectrum.

Expected Outcome:

-

The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 338.3.

-

Other adducts, such as [M+Na]⁺ (m/z ~360.3) or [M+K]⁺ (m/z ~376.4), may also be present.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, confirming the amino acid sequence.

-

Expected Fragmentation:

-

Loss of the Z-group.

-

Cleavage of the peptide bond, leading to the formation of b- and y-ions.

-

Loss of water or ammonia from the side chain of glutamine.

-

Key Applications of this compound

Substrate for Transglutaminase Activity Assays

The most prominent application of this compound is as a substrate in the colorimetric hydroxamate assay for measuring transglutaminase activity.[10]

Principle: Transglutaminase catalyzes the acyl transfer reaction between the γ-carboxamide group of the glutamine residue in this compound and a primary amine. In this assay, hydroxylamine acts as the amine donor. The resulting γ-glutamyl hydroxamate product forms a colored complex with ferric ions in an acidic solution, which can be quantified spectrophotometrically at 525 nm.[10][11] The amount of colored product formed is directly proportional to the transglutaminase activity.

Caption: Workflow of the colorimetric hydroxamate assay for transglutaminase activity.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as Tris or citrate, at the optimal pH for the specific transglutaminase being studied (e.g., pH 6.0 for microbial TGase).

-

Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of, for example, 30 mM.

-

Hydroxylamine Solution: Prepare a stock solution of hydroxylamine hydrochloride in the assay buffer and neutralize it to the assay pH. The final concentration in the reaction mixture is typically around 100 mM.

-

Stop/Color Reagent: Prepare a solution of ferric chloride (e.g., 5%) in trichloroacetic acid (TCA, e.g., 15%) and hydrochloric acid.

-

-

Assay Procedure:

-

Pre-warm the substrate solution and enzyme sample to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the transglutaminase sample to the pre-warmed substrate solution containing hydroxylamine.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop/color reagent. This also initiates the color development.

-

Centrifuge the samples to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 525 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of L-glutamic acid γ-monohydroxamate to relate absorbance to the amount of product formed.

-

Enzymatic Synthesis of Neoglycoproteins

This compound serves as a glutamine donor for transglutaminase-mediated modification of proteins.[6] This has been harnessed for the enzymatic synthesis of neoglycoproteins, where a carbohydrate moiety is attached to a protein.

Principle: An amino-functionalized carbohydrate can be covalently attached to a protein via a transglutaminase-catalyzed reaction. The glutamine residue of this compound can first be modified with an amino-functionalized sugar, and the resulting glyco-dipeptide can then be used in further enzymatic or chemical ligation steps. Alternatively, transglutaminase can directly cross-link an amino-functionalized sugar to a glutamine residue on a target protein.

This chemoenzymatic approach offers a high degree of control and specificity in the synthesis of glycoproteins with defined glycan structures.[7]

Conclusion

This compound is a well-defined and versatile dipeptide that plays a crucial role in the study and application of transglutaminases. Its defined physical and chemical properties, coupled with robust methods for its synthesis and analysis, make it an indispensable tool for researchers in biochemistry, cell biology, and pharmaceutical sciences. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to utilize this compound with confidence and precision in their research endeavors.

References

- Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. In Methods in Molecular Biology (Vol. 789, pp. 23-34). Humana Press.

-

Agilent Technologies. (2009). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

- Takegawa, Y., et al. (2001). Chemoenzymatic synthesis of neoglycoproteins using transglycosylation with endo-beta-N-acetylglucosaminidase A.

-

PeptaNova. This compound. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER 18, Unit 18.1.

- Ramage, R., & Raphy, G. (1992). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 33(3), 385-388.

- Fan, S. Q., et al. (1995). Synthesis of neoglycoproteins using oligosaccharide-transfer activity with endo-beta-N-acetylglucosaminidase. Journal of Biological Chemistry, 270(7), 3507-3513.

- Folk, J. E., & Cole, P. W. (1966). Transglutaminase: mechanistic features of the active site as determined by kinetic and inhibitor studies. Biochimica et Biophysica Acta (BBA) - Enzymology, 122(2), 244-264.

- Rungsa, P., et al. (2012). Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria. World Journal of Microbiology and Biotechnology, 28(6), 2273-2277.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253-257.

-

Seidel, R. D., et al. (2022). Comparison of the 1D 13C NMR spectra of 20 biogenic amino acids after... [Link]

-

Zedira GmbH. Z-Glutamyl(γ-hydroxamate)-glycine. [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chemoenzymatic synthesis of neoglycoproteins using transglycosylation with endo-beta-N-acetylglucosaminidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 11. Synthesis of neoglycoproteins using oligosaccharide-transfer activity with endo-beta-N-acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Z-GLN-GLY-OH as a Transglutaminase Substrate

Topic: Mechanism of Action of Z-GLN-GLY-OH as a Substrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Principles, Kinetic Validation, and Assay Protocols

Executive Summary

This compound (N-benzyloxycarbonyl-L-glutaminylglycine) is the gold-standard synthetic substrate for the characterization of Transglutaminase (TGase) activity. Unlike generic protease substrates, this compound is engineered to exploit the specific acyl-transfer mechanism of TGases (EC 2.3.2.13). It functions exclusively as an amine acceptor (glutamine donor), allowing researchers to isolate the transamidation half-reaction in kinetic studies.

This guide details the molecular mechanics of this compound, its critical role in the colorimetric hydroxamate assay, and protocols for its use in high-throughput screening of TGase inhibitors.

Chemical Identity & Structural Logic

To understand the mechanism, one must first deconstruct the molecule’s design. It is not a random peptide; it is a precise probe for the TGase active site.

| Component | Chemical Structure | Functional Role in TGase Assay |

| Z-Group | N-Benzyloxycarbonyl- | Protection & Mimicry: Protects the N-terminus from aminopeptidases and mimics the hydrophobic bulk of a peptide chain, facilitating entry into the enzyme's cleft.[1] |

| Glutamine (Gln) | -L-Glutaminyl- | Acyl Donor: The |

| Glycine (Gly) | -Glycine-OH | Spacer & Solubility: Provides steric flexibility, ensuring the C-terminal carboxylate does not interfere with the active site binding. |

Structural Diagram

The following diagram illustrates the chemical structure and the reactive center targeted by the enzyme.

Figure 1: Structural logic of this compound. The TGase active site specifically targets the gamma-carboxamide of the central Glutamine.

The Mechanistic Core: Ping-Pong Bi-Bi Reaction

The reaction between Transglutaminase and this compound follows a modified Ping-Pong Bi-Bi mechanism . The substrate does not bind simultaneously with the amine donor. Instead, a covalent intermediate is formed.

Step-by-Step Mechanism

-

Binding & Acylation: The active site Cysteine (e.g., Cys277 in human TG2) performs a nucleophilic attack on the

-carboxamide carbon of the Glutamine residue in this compound. -

Ammonia Release: This attack releases ammonia (

) and forms a covalent thioester intermediate (Acyl-Enzyme). -

Deacylation (Transamidation): A primary amine (the second substrate, typically Hydroxylamine or Putrescine) attacks the thioester bond.

-

Product Release: The enzyme is regenerated, and the modified peptide (Z-Gln-Gly-Hydroxamate) is released.

Pathway Visualization

Figure 2: The Ping-Pong catalytic cycle of Transglutaminase utilizing this compound as the acyl donor.

The Hydroxamate Assay (The "Folk & Cole" Method)[2][3][4]

The most common application of this compound is the colorimetric hydroxamate assay. This method relies on the formation of an iron-complex with the reaction product.[2][3]

Principle

When Hydroxylamine is used as the amine acceptor, the product is Z-L-glutamyl(

Experimental Protocol

Note: This protocol is a self-validating system. The color change only occurs if the enzymatic transamidation has successfully taken place.

Reagents Preparation

-

Substrate Solution: 30 mM this compound in dilute NaOH or Tris buffer (pH 6.0). Critical: this compound has poor solubility in pure water; dissolve in minimal base first.

-

Amine Reagent: 200 mM Hydroxylamine hydrochloride (neutralized to pH 6.0 with NaOH).

-

Reaction Buffer: 200 mM Tris-acetate (pH 6.0), 5 mM

, 10 mM Glutathione (reduced). -

Stop/Development Reagent: 12% Trichloroacetic acid (TCA), 5%

in 0.1 M HCl.

Workflow Steps

-

Equilibration: Mix Substrate Solution, Amine Reagent, and Reaction Buffer in a microcentrifuge tube. Incubate at 37°C for 5 minutes.

-

Initiation: Add the TGase enzyme sample (purified or crude lysate).

-

Reaction: Incubate at 37°C for exactly 10 minutes.

-

Termination & Development: Add the Stop/Development Reagent (equal volume to reaction mix).

-

Clarification: Centrifuge at 4,000 x g for 5 minutes to remove precipitated protein (TCA effect).

-

Readout: Measure Absorbance at 525 nm .

Assay Workflow Diagram

Figure 3: Step-by-step workflow for the colorimetric hydroxamate assay.

Kinetic Considerations & Data Analysis

When using this compound to determine kinetic parameters (

Calculating Activity

One Unit (U) of TGase activity is defined as the formation of 1.0

Formula:

-

: Absorbance at 525 nm.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

: Extinction coefficient of the Fe-Hydroxamate complex (approx. 340

- : Reaction time (min).

- : Volumes (mL).

Substrate Specificity Table

Comparison of this compound against other common TGase substrates.

| Substrate | Detection Mode | Sensitivity | Primary Application |

| This compound | Colorimetric (525nm) | Moderate | Routine activity assays, Kinetic studies ( |

| Dimethylcasein | Radiometric/Fluorescent | High | High-throughput screening |

| Dansyl-Cadaverine | Fluorescence | High | Cellular localization (Amine acceptor) |

| Biotin-Cadaverine | Blotting/ELISA | High | Western Blot detection of TGase activity |

Troubleshooting & Optimization (Expertise)

1. Solubility Issues:

-

Problem: this compound precipitates in the reaction mix.

-

Solution: The Z-group makes the peptide hydrophobic. Always prepare a 10x stock solution in dilute NaOH or DMSO before diluting into the aqueous buffer. Ensure the final pH is reset to 6.0-7.0.

2. Iron Complex Fading:

-

Problem: The red color fades rapidly after adding the Stop Reagent.

-

Solution: The Iron-Hydroxamate complex is sensitive to light and pH drift. Read absorbance immediately (within 10 minutes) after centrifugation. Keep samples in the dark.

3. Calcium Dependence:

-

Validation: TGases are Calcium-dependent.[4][5] Always run a negative control containing EDTA (chelating agent). If activity persists in the EDTA sample, it is not TGase activity (likely a protease false positive).

References

-

Folk, J.E. and Cole, P.W. (1966).[3][6][7] Mechanism of Action of Guinea Pig Liver Transglutaminase. I. Purification and Properties of the Enzyme: Identification of a Functional Cysteine Essential for Activity. Journal of Biological Chemistry, 241(23), 5518-5525.

-

Zedira GmbH. (2025). Product Data Sheet: this compound (C001).[6][6]

-

Sigma-Aldrich. (n.d.).[8] Z-Gln-Gly γ-glutamyl donor substrate Product Information.

-

Griffin, M., et al. (2002). Transglutaminases: Nature's Biological Glues. Biochemical Journal, 368(Pt 2), 377–396.

Sources

- 1. Z-Gln-Gly γ-glutamyl donor substrate | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. zedira.com [zedira.com]

- 4. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Transglutaminase 2 in Celiac Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Z-Glutamyl(?-hydroxamate)-glycine - Activity Assay Kits - Microbial Transglutaminase Andracon® - Products - Zedira GmbH [zedira.com]

- 7. This compound › PeptaNova [peptanova.de]

- 8. This compound | 6610-42-0 [chemicalbook.com]

Technical Monograph: Z-GLN-GLY-OH as a Probing Substrate for Transglutaminase Kinetics

Executive Summary

Z-GLN-GLY-OH (N-Benzyloxycarbonyl-L-glutaminyl-glycine) is a synthetic dipeptide derivative designed as a specific glutaminyl-donor substrate for the kinetic characterization of transglutaminases (TGases, EC 2.3.2.13).[1] Unlike physiological substrates (e.g., fibrin, gliadin), this compound provides a controlled, soluble molecular probe that isolates the acyl-transfer mechanism of the enzyme.

This guide details the biochemical rationale, reaction mechanism, and standardized protocols for utilizing this compound in high-throughput screening and kinetic analysis of Tissue Transglutaminase (TG2) and Microbial Transglutaminase (MTG).

Molecular Architecture & Rationale

The design of this compound addresses specific challenges in TGase enzymology:

| Feature | Chemical Rationale | Experimental Benefit |

| N-Terminal Protection (Z/Cbz) | The benzyloxycarbonyl group blocks the N-terminus. | Prevents the peptide from acting as an amine donor (acyl acceptor), ensuring it functions strictly as a glutamine donor (acyl donor). |

| Glutamine Residue (Q) | Provides the | Mimics the reactive glutamine site found in physiological substrates like fibronectin or gluten. |

| Glycine Spacer (G) | Reduces steric hindrance C-terminal to the glutamine. | Ensures the active site cysteine of TGase can access the |

| Solubility | Amphiphilic character. | Allows for high-concentration stock solutions (up to 50 mM) necessary to reach saturation kinetics ( |

Biochemical Mechanism: The Ping-Pong Bi-Bi Reaction

Transglutaminases operate via a modified Ping-Pong Bi-Bi mechanism. This compound acts as the first substrate (

The Catalytic Cycle

-

Acylation: The active site Cysteine (Cys-SH) attacks the

-carboxamide of this compound. Ammonia ( -

Deacylation: A second substrate (Nucleophile,

) attacks the intermediate.-

Physiological: A lysine residue (

-amine). -

Assay Context: Hydroxylamine (

) or a primary amine.

-

-

Release: The product (Z-Gln-Gly-Hydroxamate or isopeptide) is released, regenerating the free enzyme.

Pathway Visualization

The following diagram illustrates the catalytic flow utilizing this compound as the acyl donor.

Caption: The Ping-Pong Bi-Bi mechanism where this compound drives the formation of the acyl-enzyme intermediate.

Physiological Relevance & Applications

While this compound is synthetic, it is the "Gold Standard" probe for physiological TGase activity.

-

Fibrosis & Cancer: TG2 activity is upregulated in tissue fibrosis and metastatic cancer. This compound assays quantify this upregulation in tissue homogenates.

-

Celiac Disease: TG2 deamidates gliadin. This compound mimics the Q-rich regions of gliadin, allowing researchers to screen for inhibitors that block this pathological interaction.

-

Coagulation: Factor XIIIa (plasma transglutaminase) stabilizes clots. This substrate is used to measure Factor XIIIa kinetics in plasma deficient states.

Experimental Protocol: The Hydroxamate Assay

This protocol is based on the foundational method by Folk & Cole (1966).[2][3] It relies on the reaction of the acyl-enzyme intermediate with hydroxylamine to form a hydroxamic acid, which forms a colored complex with Iron(III).

Reagents Preparation

-

Substrate Reagent (Reagent A):

-

30 mM this compound.

-

100 mM Hydroxylamine (

). -

10 mM Glutathione (Reduced) or DTT (to maintain enzyme reduction).

-

Dissolve in 200 mM Tris-Acetate buffer, pH 6.0.

-

-

Stop/Detection Reagent (Reagent B):

-

5% (w/v) FeCl

(Iron(III) Chloride). -

15% (w/v) Trichloroacetic Acid (TCA).

-

2.5 M HCl.

-

Note: This solution precipitates protein and develops the color simultaneously.

-

Assay Workflow

-

Equilibration: Pre-warm 200

L of Reagent A at 37°C for 5 minutes. -

Initiation: Add 20-50

L of Enzyme Sample (TGase). Mix immediately. -

Incubation: Incubate at 37°C for exactly 10 minutes.

-

Termination: Add 200

L of Reagent B . The reaction stops immediately, and a precipitate may form. -

Clarification: Centrifuge at 4,000 x g for 5 minutes to pellet precipitated protein.

-

Quantification: Transfer supernatant to a cuvette/plate and measure Absorbance at 525 nm .

Calculation

Activity is calculated using a standard curve of L-Glutamic acid

-

Unit Definition: One unit causes the formation of 1.0

mole of hydroxamate per minute at pH 6.0, 37°C.[2][4][5]

Kinetic Data & Reference Values

The following kinetic parameters are critical for designing inhibition studies.

| Parameter | Value | Condition | Source |

| 2.0 ± 0.5 mM | Guinea Pig Liver TGase, pH 6.0 | Folk & Cole (1966) | |

| 1.92 mM | Competitive inhibition of esterolysis | Folk & Cole (1966) | |

| Detection Limit | ~0.1 mM Product | Hydroxamate-Iron Complex | Standard Colorimetry |

| Linearity | 0 - 2.5 Abs | At 525 nm | Beer-Lambert Law |

Technical Insight: The

References

-

Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase.[3][6] I. Purification and Properties of the Enzyme. Journal of Biological Chemistry, 241(23), 5518–5525.[6][7]

-

Grossowicz, N., Wainfan, E., Borek, E., & Waelsch, H. (1950). The enzymatic formation of hydroxamic acids from glutamine and asparagine. Journal of Biological Chemistry, 187, 111-125.[1]

-

Zedira GmbH. (2024). Product Data Sheet: this compound (C001).

-

Sigma-Aldrich. (2024). Enzymatic Assay of Transglutaminase (EC 2.3.2.13).

Sources

- 1. This compound - Glutamine-donor peptides - Assays and Substrates - Products - Zedira GmbH [zedira.com]

- 2. Guinea pig liver transglutaminase - Transglutaminase 2 - Transglutaminases - Products - Zedira GmbH [zedira.com]

- 3. Guinea pig liver transglutaminase - Transglutaminase 2 - Transglutaminases - Products - Zedira GmbH [zedira.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 转谷氨酰胺酶 来源于天竺鼠肝脏 lyophilized powder, ≥1.5 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]

- 6. Mechanism of action of guinea pig liver transglutaminase. I. Purification and properties of the enzyme: identification of a functional cysteine essential for activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Spectrophotometric Determination of Transglutaminase (TGase) Activity using Z-Gln-Gly-OH: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the determination of transglutaminase (TGase) activity. The method is based on the well-established hydroxamate assay, utilizing the synthetic substrate N-Carbobenzoxy-L-glutaminylglycine (Z-Gln-Gly-OH). This document is intended for researchers, scientists, and drug development professionals who require a robust and quantitative method to measure TGase activity in purified enzyme preparations, cell lysates, and tissue homogenates. We delve into the biochemical principles, provide step-by-step instructions for execution and data analysis, and offer insights into method validation and troubleshooting to ensure data integrity and reproducibility.

Introduction: The Significance of Transglutaminase Activity

Transglutaminases (TGases; EC 2.3.2.13) are a family of enzymes that catalyze the post-translational modification of proteins.[1][2] Their primary function is the formation of a covalent isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine residue.[1] This cross-linking activity makes TGases nature's "biological glues," imparting high stability and resistance to proteolytic degradation to protein structures.[3]

TGase activity is fundamental to a vast array of biological processes, from blood coagulation (Factor XIIIa) and skin barrier formation to cell differentiation and apoptosis.[4][5] Given their widespread physiological importance, the dysregulation of TGase activity is implicated in numerous pathological conditions, including autoimmune disorders like celiac disease, neurodegenerative diseases, and various cancers.[6][7] Consequently, the accurate quantification of TGase activity is critical for basic research, disease diagnostics, and the development of therapeutic inhibitors.

This guide focuses on a classic and reliable colorimetric method for measuring TGase activity, which remains a cornerstone of enzyme characterization due to its simplicity, cost-effectiveness, and robust reproducibility.[8]

Principle of the Assay

The spectrophotometric determination of TGase activity using this compound is a two-step process based on the hydroxamate method, first described by Folk and Cole in 1966.[9][10]

Step 1: Enzymatic Reaction. In the presence of TGase, the γ-carboxamide group of the glutamine residue in the substrate this compound acts as an acyl donor. The enzyme catalyzes the transfer of the Z-Gln- moiety to an amine donor, hydroxylamine (NH₂OH). This reaction forms a stable γ-glutamyl hydroxamate product, Z-L-Glutamyl(γ-hydroxamate)-glycine.[10]

Step 2: Colorimetric Detection. The reaction is terminated by the addition of an acidic ferric chloride solution. The hydroxamate product formed in the first step chelates with ferric ions (Fe³⁺) under acidic conditions to form a distinctively colored, reddish-purple complex.[11] The intensity of this color, which is directly proportional to the amount of hydroxamate formed, is quantified by measuring the absorbance at a wavelength of 525 nm.[10]

The overall reaction scheme is depicted below.

Caption: Reaction pathway for the TGase hydroxamate assay.

Materials and Reagents

-

Enzyme Source: Purified TGase or biological sample (e.g., cell lysate, tissue homogenate).

-

Substrates & Reagents:

-

Nα-CBZ-L-Glutaminylglycine (this compound)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

L-Glutamic acid γ-monohydroxamate (for standard curve)

-

Tris(hydroxymethyl)aminomethane (Tris Base)

-

Glacial Acetic Acid or Hydrochloric Acid (HCl)

-

Calcium Chloride (CaCl₂)

-

Dithiothreitol (DTT) or Reduced Glutathione (GSH)

-

Trichloroacetic Acid (TCA)

-

Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

-

Deionized Water (ddH₂O)

-

-

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

-

Water bath or incubator set to 37°C.

-

pH meter.

-

Vortex mixer.

-

Centrifuge (for sample preparation).

-

Calibrated pipettes and tips.

-

96-well microplates or spectrophotometer cuvettes.

-

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled for cuvette-based assays. It is crucial to prepare a "Master Mix" for the reaction cocktail to ensure consistency across wells.

Reagent Preparation

-

Assay Buffer (1 M Tris, pH 6.0): Dissolve Trizma Base in ddH₂O. Adjust pH to 6.0 at 37°C using glacial acetic acid or HCl.

-

Substrate Solution (62 mM this compound): Prepare in Assay Buffer. Gentle warming may be required to fully dissolve.

-

Hydroxylamine Solution (1.74 M): Dissolve hydroxylamine hydrochloride in ddH₂O. Prepare fresh.

-

Reducing Agent (174 mM DTT or GSH): Dissolve DTT or GSH in ddH₂O. Prepare fresh.

-

Calcium Chloride Solution (80 mM CaCl₂): Dissolve CaCl₂ in ddH₂O.

-

Stop/Color Reagent (TCA-FeCl₃): Prepare a solution of 1 M HCl containing 10% (w/v) TCA and 5% (w/v) FeCl₃. Caution: This solution is highly corrosive.

-

Hydroxamate Standard Stock (10 mM): Prepare by dissolving L-glutamic acid γ-monohydroxamate in ddH₂O.[12] Store aliquots at -20°C.

Standard Curve Generation

A standard curve is essential for converting absorbance values into the absolute amount of product formed.

-

Prepare Dilutions: Perform a serial dilution of the 10 mM Hydroxamate Standard Stock in ddH₂O to create standards ranging from approximately 0.25 mM to 2.5 mM.[13] Include a "zero" standard (blank) containing only ddH₂O.

-

Plate Setup: To wells of a 96-well plate, add 50 µL of each standard dilution in duplicate.

-

Color Development: Add 50 µL of the TCA-FeCl₃ Stop/Color Reagent to each standard well.

-

Read Absorbance: Measure the absorbance at 525 nm.

-

Plot: Subtract the absorbance of the blank from all other standards. Plot the corrected absorbance (Y-axis) against the known concentration (or nmoles) of the hydroxamate standard (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

| Standard Concentration (mM) | Volume of Standard (µL) | Volume of ddH₂O (µL) | Final nmoles/well (in 50 µL) |

| 2.5 | 100 (from 10 mM stock) | 300 | 125 |

| 2.0 | 80 (from 2.5 mM) | 20 | 100 |

| 1.5 | 60 (from 2.5 mM) | 40 | 75 |

| 1.0 | 40 (from 2.5 mM) | 60 | 50 |

| 0.5 | 20 (from 2.5 mM) | 80 | 25 |

| 0.25 | 10 (from 2.5 mM) | 90 | 12.5 |

| 0 (Blank) | 0 | 100 | 0 |

| Table 1: Example dilution scheme for generating a hydroxamate standard curve. |

Assay Procedure

The following workflow outlines the setup for sample analysis. It is critical to include appropriate controls.

Caption: General experimental workflow for the TGase activity assay.

-

Sample Preparation: Prepare enzyme samples in a suitable buffer. For cell or tissue lysates, ensure the protein concentration is adequate (e.g., > 1-5 mg/mL).[12] Keep samples on ice.

-

Reaction Master Mix: Prepare a master mix for the number of reactions plus an overage. For each reaction, combine the reagents to achieve the desired final concentrations. A well-established final concentration set is:

-

Tris Buffer: ~100 mM, pH 6.0

-

This compound: ~30 mM

-

Hydroxylamine: ~100 mM

-

DTT/GSH: ~5-10 mM

-

CaCl₂: ~5 mM

-

-

Plate Setup: Add 25-50 µL of your enzyme sample to the appropriate wells. For sample background controls, add the same volume of sample to separate wells. Adjust the final reaction volume as needed with ddH₂O.

-

Initiate Reaction: Add the Reaction Master Mix to all wells (except sample background controls, to which a mix lacking the Z-Gln-Gly substrate should be added).

-

Incubation: Mix the plate gently and incubate at 37°C for a set period (e.g., 10-60 minutes). The optimal time depends on enzyme activity and should be determined empirically to ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of the TCA-FeCl₃ Stop/Color Reagent to all wells.

-

Readout: If a precipitate forms (common with lysate samples), centrifuge the plate to pellet debris.[14] Transfer the supernatant to a new plate and measure the absorbance at 525 nm.

Data Analysis and Calculations

-

Correct Absorbance: For each sample, subtract the absorbance of its corresponding background control from the sample's absorbance reading. This corrected value (ΔAbs) represents the signal generated by enzymatic activity.

-

Determine Product Amount: Using the linear equation from your standard curve (y = mx + c), calculate the amount of hydroxamate product (in nmoles) formed in each sample well.

-

Amount (nmoles) = (Corrected Absorbance - c) / m

-

-

Calculate Enzyme Activity: The activity is typically expressed in Units/mL or Units/mg of protein. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of hydroxamate per minute at 37°C and pH 6.0.[10]

-

Activity (U/mL) = [Amount (nmoles) / (Incubation Time (min) * Sample Volume (mL))] * (1 µmole / 1000 nmoles)

-

To express as specific activity, divide by the protein concentration (mg/mL) of the sample.

-

Method Validation and Performance

To ensure the trustworthiness of the generated data, key performance characteristics of the assay should be validated.[6]

-

Linearity: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate under the chosen conditions.

-

Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest enzyme activity that can be reliably detected and quantified above background noise.[14]

-

Precision and Repeatability: Assess the variability of the assay by running the same sample multiple times within the same experiment (intra-assay) and on different days (inter-assay).[15]

Causality and Field-Proven Insights

-

Role of Calcium (Ca²⁺): Most TGases, particularly TG2, are Ca²⁺-dependent enzymes.[16] Calcium binding induces a significant conformational change that exposes the active site, making the enzyme catalytically competent.[6][7] Therefore, including an optimal concentration of CaCl₂ (typically 2-10 mM) is essential for activity.

-

Role of Reducing Agent (DTT/GSH): The active site of TGase contains a critical cysteine residue.[14] This thiol group can be susceptible to oxidation, leading to enzyme inactivation. DTT or GSH is included as a reducing agent to maintain the cysteine in its reduced, active state.[10][17]

-

pH Optimum: The assay is typically performed at pH 6.0, which is optimal for the hydroxamate formation reaction for many TGases as established by Folk and Cole.[12] However, the specific pH optimum can vary between different TGase isozymes and should be determined empirically if necessary.

-

Substrate Choice: While this compound is a classic and effective substrate, it's important to note that TGase specificity can vary. For certain isozymes, other peptide substrates may yield higher activity.[2]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | Reagent contamination; Spontaneous hydrolysis of substrate. | Use high-purity reagents; Prepare hydroxylamine solution fresh; Run a "no enzyme" control to quantify background. |

| No or Low Signal | Inactive enzyme (oxidation, improper storage); Insufficient Ca²⁺; Incorrect pH. | Add fresh DTT/GSH; Ensure proper enzyme storage; Verify CaCl₂ concentration and buffer pH. |

| Poor Reproducibility | Pipetting errors; Temperature fluctuations; Inconsistent incubation times. | Use calibrated pipettes; Prepare a master mix; Ensure uniform temperature across the plate; Time incubations precisely. |

| Non-linear Standard Curve | Pipetting errors in dilutions; Reagent instability; Spectrophotometer issue. | Prepare fresh standards carefully; Check expiration dates of reagents; Calibrate and blank the spectrophotometer correctly. |

| Sample Interference | Colored compounds in the sample absorbing at 525 nm; Presence of chelating agents (e.g., EDTA) or other inhibitors. | Run a sample background control (sample + all reagents except substrate); Consider sample dialysis or purification to remove interfering substances.[18][19] |

| Table 2: Common issues and solutions for the TGase hydroxamate assay. |

References

-

Folk, J. E., & Cole, P. W. (1966). Transglutaminase: mechanistic features of the active site as determined by kinetic and inhibitor studies. Biochimica et Biophysica Acta (BBA) - Enzymology, 122(2), 244–264. [Link]

-

Bourneow, C., & Benjakul, S. (2012). Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria. World Journal of Microbiology and Biotechnology, 28, 2273–2277. [Link]

-

Nonnewitz, H., & Kroll, J. (2003). Characterization of microbial transglutaminase. Max Rubner-Institut. [Link]

-

Sewa, A. S., Besser, H. A., Mathews, I. I., & Khosla, C. (2024). Structural and mechanistic analysis of Ca2+-dependent regulation of transglutaminase 2 activity using a Ca2+-bound intermediate state. Proceedings of the National Academy of Sciences, 121(28), e2405814121. [Link]

-

Huisman, W. (1980). Interference of imferon in colorimetric assays for iron. Clinical Chemistry, 26(5), 635-637. [Link]

-

Sokullu, E., et al. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. Preparative Biochemistry and Biotechnology, 38(4), 298-310. [Link]

-

Jeong, E. M., et al. (2015). Calcium‐dependent activation of transglutaminase 2 by nanosecond pulsed electric fields. FEBS Open Bio, 5, 54-61. [Link]

-

ResearchGate. (n.d.). Chemical reaction scheme for assaying the nitrilase activity by ferric hydroxamate spectrophotometry. [Link]

-

Stanford University - SSRL. (n.d.). Structural Intermediate of Transglutaminase 2 in Complex with Two Calcium Ions Sheds Light on New Treatments for Celiac Disease. [Link]

-

Damaso, M. C. T., et al. (2013). Assay Method for Transglutaminase Activity. In Methods to Determine Enzymatic Activity. Bentham Science Publishers. [Link]

-

Megazyme. (n.d.). L-GLUTAMIC ACID (L-GLUTAMATE) Assay Procedure. [Link]

-

Wang, J., et al. (2021). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances, 11(57), 36248-36256. [Link]

-

Zedira GmbH. (n.d.). Z-Glutamyl(γ-hydroxamate)-glycine. [Link]

-

Griffin, M., Casadio, R., & Bergamini, C. M. (2002). Transglutaminases: nature's biological glues. Biochemical Journal, 368(2), 377–396. [Link]

-

ResearchGate. (n.d.). Reaction of hydroxamic acid with ferric (III) chloride. [Link]

-

Javitt, G., et al. (2017). Constitutive expression of active microbial transglutaminase in Escherichia coli and comparative characterization to a known variant. BMC Biotechnology, 17(1), 1-12. [Link]

-

Wikipedia. (n.d.). Coagulation. [Link]

-

Keillor, J. W., & Pardin, C. (2024). Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter. International Journal of Molecular Sciences, 25(8), 4467. [Link]

-

Shi, Y., et al. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19), e1955. [Link]

Sources

- 1. csbiochina.com [csbiochina.com]

- 2. researchgate.net [researchgate.net]

- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural and mechanistic analysis of Ca2+-dependent regulation of transglutaminase 2 activity using a Ca2+-bound intermediate state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Transglutaminase: mechanistic features of the active site as determined by kinetic and inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agscientific.com [agscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. content.abcam.com [content.abcam.com]

- 16. Calcium‐dependent activation of transglutaminase 2 by nanosecond pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-Based Assay for Quantifying Transglutaminase Activity Using Z-Gln-Gly

Abstract

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine residues.[1][2] Their activity is crucial in numerous physiological processes, and their dysregulation is implicated in various diseases, including celiac disease and neurodegenerative disorders.[2] This application note presents a detailed, robust, and quantitative method for determining transglutaminase activity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The assay monitors the consumption of the acyl-donor substrate, N-benzyloxycarbonyl-L-glutaminyl-glycine (Z-Gln-Gly), providing a direct measure of enzyme kinetics. This method is tailored for researchers, scientists, and drug development professionals seeking a reliable and reproducible alternative to traditional colorimetric or fluorescence-based assays.

Introduction: The Rationale for an HPLC-Based Approach

Transglutaminases (EC 2.3.2.13) catalyze a Ca²⁺-dependent acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine.[1] If the amine is the ε-amino group of a lysine residue, a stable ε-(γ-glutamyl)lysine isopeptide bond is formed, effectively cross-linking proteins.[2]

While various methods exist to quantify TG activity, many rely on indirect measurements or the incorporation of fluorescent probes which can sometimes interfere with inhibitor screening or kinetic studies.[3] An HPLC-based assay offers several distinct advantages:

-

Direct Measurement: It allows for the direct quantification of either the depletion of a substrate or the formation of a product, providing a more accurate representation of enzyme kinetics.[4]

-

Specificity: The chromatographic separation resolves substrates and products from other reaction components, minimizing interference from complex biological samples.

-

Versatility: The method can be adapted to various amine donor substrates and can be used for detailed kinetic studies, including the determination of Michaelis-Menten constants (Kₘ and Vₘₐₓ) and inhibitor screening.

-

Label-Free Option: By monitoring the UV absorbance of the N-benzyloxycarbonyl (Z) protecting group on the Z-Gln-Gly substrate, the assay can be performed without fluorescent labels.[5]

This guide provides a comprehensive protocol for an HPLC-UV assay by monitoring the consumption of Z-Gln-Gly, a widely recognized and specific substrate for various transglutaminases.[6]

Principle of the Assay

The core of this assay is the transglutaminase-catalyzed reaction between two model substrates:

-

Acyl Donor (Glutamine Source): N-benzyloxycarbonyl-L-glutaminyl-glycine (Z-Gln-Gly). The benzyloxycarbonyl (Z) group provides a strong chromophore for UV detection.[5]

-

Acyl Acceptor (Amine Donor): A primary amine. For this protocol, we will describe the use of dansylcadaverine, a common fluorescent amine donor, which allows for methodological flexibility (i.e., the product can also be monitored via fluorescence). However, the primary detection method detailed here will be UV absorbance to quantify the unreacted Z-Gln-Gly. Other simple primary amines, like glycine ethyl ester, can also be used.[2]

The reaction is initiated by the addition of the transglutaminase enzyme. At timed intervals, the reaction is quenched, and the sample is analyzed by RP-HPLC. The decrease in the peak area of Z-Gln-Gly over time is directly proportional to the enzyme's activity.

Caption: Transglutaminase catalyzes the formation of a new bond between Z-Gln-Gly and an amine donor.

Materials and Reagents

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Pump

-

Autosampler (with temperature control, recommended)

-

Column Thermostat

-

UV-Vis Detector

-

-

Analytical Balance

-

pH Meter

-

Vortex Mixer

-

Microcentrifuge

-

Pipettes (P10, P200, P1000)

-

Thermomixer or water bath set to 37°C

-

HPLC vials with inserts

Chemicals and Reagents

-

Enzyme: Transglutaminase (e.g., tissue TG2 from guinea pig liver or microbial TG). Note that tissue transglutaminases typically require Ca²⁺ for activation, whereas many microbial TGs do not.[2]

-

Substrates:

-

Buffer and Reagents:

-

Tris-HCl, molecular biology grade

-

Calcium Chloride (CaCl₂), anhydrous

-

Dithiothreitol (DTT)

-

Hydrochloric Acid (HCl) for pH adjustment

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Trichloroacetic Acid (TCA) or Formic Acid for reaction quenching

-

-

HPLC Solvents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Detailed Experimental Protocols

Preparation of Stock Solutions and Buffers

-

1 M Tris-HCl, pH 7.5: Dissolve 121.14 g of Tris base in 800 mL of HPLC grade water. Adjust pH to 7.5 with concentrated HCl. Bring the final volume to 1 L.

-

1 M CaCl₂: Dissolve 11.1 g of anhydrous CaCl₂ in 100 mL of HPLC grade water.

-

1 M DTT: Dissolve 1.54 g of DTT in 10 mL of HPLC grade water. Prepare fresh and keep on ice.

-

50 mM Z-Gln-Gly Stock: Dissolve 16.87 mg of Z-Gln-Gly in 1 mL of 50 mM Tris-HCl, pH 7.5. Gentle warming may be required. Store at -20°C in aliquots.

-

10 mM Dansylcadaverine Stock: Dissolve 3.35 mg of dansylcadaverine in 1 mL of DMSO. Store protected from light at -20°C.

-

Enzyme Stock: Reconstitute lyophilized transglutaminase in a suitable buffer (e.g., Tris-HCl with DTT) to a concentration of 1-2 U/mL. Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

Quenching Solution (10% Formic Acid): Carefully add 10 mL of formic acid to 90 mL of HPLC grade water.

-

HPLC Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.

-

HPLC Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

Enzymatic Reaction Protocol

This protocol is designed for a final reaction volume of 100 µL. It is critical to include proper controls.

-

Prepare Reaction Master Mix (for one reaction): In a microcentrifuge tube, combine the following reagents. Prepare enough master mix for all reactions plus 10% extra volume.

-

50 µL of 100 mM Tris-HCl, pH 7.5 (Final: 50 mM)

-

10 µL of 50 mM DTT (Final: 5 mM)

-

10 µL of 50 mM CaCl₂ (Final: 5 mM) - Omit for Ca²⁺-independent microbial TG.

-

10 µL of 10 mM Dansylcadaverine (Final: 1 mM)

-

10 µL of 30 mM Z-Gln-Gly (Final: 3 mM)

-

-

Set up Reactions:

-

Test Reaction: Pipette 90 µL of the Master Mix into a labeled tube.

-

Negative Control (No Enzyme): Pipette 90 µL of the Master Mix into a separate tube. Add 10 µL of enzyme storage buffer instead of the enzyme.

-

Time Zero Control (T₀): Pipette 90 µL of the Master Mix into a separate tube. This will be quenched immediately after adding the enzyme.

-

-

Initiate the Reaction:

-

Pre-warm the tubes containing the Master Mix at 37°C for 5 minutes.

-

To initiate the reaction, add 10 µL of the transglutaminase solution (e.g., diluted to 0.2 U/mL for a final concentration of 0.02 U/mL) to the "Test Reaction" and "T₀" tubes.

-

Add 10 µL of enzyme buffer to the "No Enzyme" control.

-

Vortex gently to mix.

-

-

Incubation and Time Points:

-

Incubate all tubes at 37°C.

-

Immediately quench the T₀ reaction by adding 100 µL of Quenching Solution (10% Formic Acid). Vortex and place on ice.

-

At subsequent time points (e.g., 5, 10, 20, 30 minutes), quench the "Test Reaction" samples in the same manner.

-

Quench the "No Enzyme" control at the final time point.

-

-

Sample Preparation for HPLC:

-

After quenching, centrifuge all samples at >12,000 x g for 10 minutes to pellet any precipitated protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Caption: Step-by-step workflow for the transglutaminase enzymatic reaction and sample preparation.

HPLC Method Parameters

The key to this assay is the effective separation of the substrate Z-Gln-Gly from the product and other reaction components.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 2.7-5 µm, 4.6 x 150 mm | Standard for peptide and small molecule separations; provides good hydrophobic retention.[1] |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for peptides. |